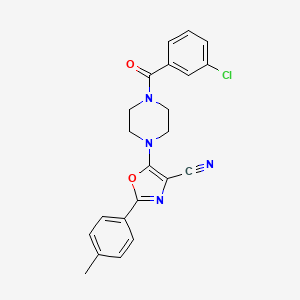

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile, also known as CTOP, is a synthetic compound that has been widely used in scientific research. CTOP is a highly potent and selective antagonist of the mu-opioid receptor, which plays a crucial role in pain management and addiction. In

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

- The synthesis of novel derivatives and their screening for antimicrobial activities is a common theme. For example, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, which were then screened for their antimicrobial activities, showing good to moderate activities against test microorganisms (Bektaş et al., 2010).

Serotonin Receptor Antagonists

- Mahesh et al. (2004) reported on the microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, evaluated as a new class of serotonin 5-HT3 receptor antagonists, showing favorable antagonism in the Guinea pig ileum (Mahesh et al., 2004).

Anti-inflammatory and Antimicrobial Derivatives

- Al-Omar et al. (2010) synthesized derivatives of 5-(1-adamantyl)-4-amino-3-mercapto-1,2,4-triazole and evaluated them for antimicrobial and anti-inflammatory activities, finding several compounds with good or moderate activities (Al-Omar et al., 2010).

High Explosive Applications

- Snyder et al. (2017) described the synthesis of a triazolotriazine carbonitrile compound with high density, thermal stability, and insensitivity to impact, friction, and electrical discharge, suggesting its potential as a high explosive (Snyder et al., 2017).

Tuberculostatic Activity

- Foks et al. (2004) explored the synthesis and tuberculostatic activity of certain phenylpiperazine derivatives, finding minimum inhibiting concentrations (MIC) within the range of 25 - 100 mg/ml, indicating potential applications in tuberculosis treatment (Foks et al., 2004).

Hypoxic-Cytotoxic Agents

- Ortega et al. (2000) synthesized new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives with basic lateral chains, evaluated as hypoxic-cytotoxic agents, showing significant potency and selectivity among the derivatives tested (Ortega et al., 2000).

Propiedades

IUPAC Name |

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O2/c1-15-5-7-16(8-6-15)20-25-19(14-24)22(29-20)27-11-9-26(10-12-27)21(28)17-3-2-4-18(23)13-17/h2-8,13H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWSJCVDMFSTBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2772508.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2772509.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methylbenzamide](/img/structure/B2772510.png)

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole](/img/structure/B2772513.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2772515.png)

![methyl 4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2772516.png)

![N-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide](/img/structure/B2772518.png)

![{6-Chloro-4-[(4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2772525.png)

![Ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2772526.png)